molecular formula C12H6F5NS B1402094 {4-[(Pentafluorophenyl)thio]phenyl}amine CAS No. 1415719-40-2

{4-[(Pentafluorophenyl)thio]phenyl}amine

Cat. No.: B1402094
CAS No.: 1415719-40-2
M. Wt: 291.24 g/mol
InChI Key: LPZZLSQPBGTFQO-UHFFFAOYSA-N
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Description

{4-[(Pentafluorophenyl)thio]phenyl}amine is a chemical compound with the molecular formula C12H6F5NS It is characterized by the presence of a pentafluorophenyl group attached to a thiophenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {4-[(Pentafluorophenyl)thio]phenyl}amine typically involves the reaction of pentafluorobenzenethiol with aniline derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiophenylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the pentafluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophenylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{4-[(Pentafluorophenyl)thio]phenyl}amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {4-[(Pentafluorophenyl)thio]phenyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

    {4-[(Trifluoromethyl)thio]phenyl}amine: Similar structure but with a trifluoromethyl group instead of a pentafluorophenyl group.

    {4-[(Methylthio]phenyl}amine: Contains a methylthio group, leading to different chemical properties and reactivity.

Uniqueness: {4-[(Pentafluorophenyl)thio]phenyl}amine is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric effects. This makes it particularly useful in applications requiring high specificity and stability.

Properties

IUPAC Name

4-(2,3,4,5,6-pentafluorophenyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F5NS/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-3-1-5(18)2-4-6/h1-4H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZZLSQPBGTFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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